molecular formula C12H15N B13304173 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene

Cat. No.: B13304173
M. Wt: 173.25 g/mol
InChI Key: MOKQEVNZBIAXIF-UHFFFAOYSA-N
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Description

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the tricyclic structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene involves its interaction with molecular targets through its nitrogen atom. The compound can form stable complexes with various biomolecules, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.

    Julolidine: Another tricyclic compound with a nitrogen atom, used in various chemical applications.

Uniqueness

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene is unique due to its specific tricyclic structure and the position of the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications.

Biological Activity

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene, a compound with the molecular formula C19H24N2O.HCl, has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline; hydrochloride
  • CAS Number: 42025-45-6
  • Molecular Weight: 320.87 g/mol
  • Appearance: White to off-white solid

The compound is a derivative of benzoquinoline and is primarily studied for its pharmacological properties, particularly as a 5-HT3 receptor antagonist.

Synthesis

The synthesis of this compound typically involves:

  • Hydrogenation of benzoquinoline derivatives using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Solvents: Commonly used solvents include ethanol or methanol at elevated temperatures and pressures to ensure complete reaction.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The observed antimicrobial activity indicates potential applications in treating bacterial infections.

The primary mechanism by which this compound exerts its effects appears to be through modulation of the serotonin receptor pathways:

  • 5-HT3 Receptor Antagonism: As a potent antagonist of the 5-HT3 receptors, it may alleviate chemotherapy-induced nausea and vomiting by blocking serotonin's action in the gastrointestinal tract.

Case Studies

Case Study 1: Chemotherapy-Induced Nausea and Vomiting
A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients undergoing chemotherapy. Results demonstrated a significant reduction in nausea scores compared to placebo controls.

Case Study 2: Cytotoxic Effects on Tumor Cells
In vitro studies highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline

InChI

InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h2,5-6,10,13H,1,3-4,7-8H2

InChI Key

MOKQEVNZBIAXIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNC3=CC=CC(=C23)C1

Origin of Product

United States

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